molecular formula C14H22N2O2S B8052602 tert-Butyl (2-cyclohexylthiazol-5-yl)carbamate

tert-Butyl (2-cyclohexylthiazol-5-yl)carbamate

Cat. No.: B8052602
M. Wt: 282.40 g/mol
InChI Key: KTASNYQDGOXAOE-UHFFFAOYSA-N
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Description

Tert-Butyl (2-cyclohexylthiazol-5-yl)carbamate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group attached to a cyclohexylthiazol-5-yl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-cyclohexylthiazol-5-yl)carbamate typically involves the reaction of 2-cyclohexylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl (2-cyclohexylthiazol-5-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction: Reduced analogs with different functional groups.

  • Substitution: Substituted carbamates with various nucleophiles.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-cyclohexylthiazol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure allows it to interact with specific enzymes, making it useful in the development of new pharmaceuticals.

Medicine: In medicine, this compound is being investigated for its therapeutic properties. It may have applications in the treatment of various diseases due to its ability to modulate biological pathways.

Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which tert-Butyl (2-cyclohexylthiazol-5-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate: Similar structure but with a cyclopropyl group instead of cyclohexyl.

  • Tert-Butyl (2-phenylthiazol-5-yl)carbamate: Similar structure but with a phenyl group instead of cyclohexyl.

Uniqueness: Tert-Butyl (2-cyclohexylthiazol-5-yl)carbamate is unique due to its cyclohexyl group, which imparts different chemical and physical properties compared to compounds with smaller or more reactive groups. This makes it particularly useful in specific applications where stability and reactivity are important.

Properties

IUPAC Name

tert-butyl N-(2-cyclohexyl-1,3-thiazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-14(2,3)18-13(17)16-11-9-15-12(19-11)10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTASNYQDGOXAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(S1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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